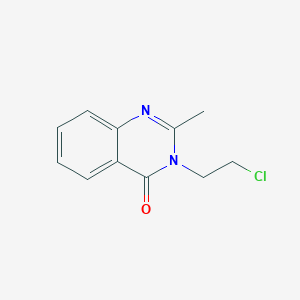
3-(2-chloroethyl)-2-methylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloroethyl)-2-methylquinazolin-4(3H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a quinazolinone core with a 2-chloroethyl group at the 3-position and a methyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylquinazolin-4(3H)-one as the core structure.
Chlorination: The 2-methylquinazolin-4(3H)-one is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction introduces the 2-chloroethyl group at the 3-position of the quinazolinone core.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide or dichloromethane at elevated temperatures (around 80-100°C) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloroethyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the original compound.
Oxidation: Products may include quinazolinone derivatives with additional carbonyl or hydroxyl groups.
Reduction: Reduced forms of the quinazolinone core or the substituents.
Applications De Recherche Scientifique
3-(2-Chloroethyl)-2-methylquinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It is employed as a probe to investigate cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.
Mécanisme D'action
The mechanism of action of 3-(2-chloroethyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets:
DNA Alkylation: The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription.
Enzyme Inhibition: The compound can inhibit enzymes involved in critical cellular processes, thereby exerting its biological effects.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinazolin-4(3H)-one: Lacks the 2-chloroethyl group and has different biological activities.
3-(2-Bromoethyl)-2-methylquinazolin-4(3H)-one: Similar structure but with a bromoethyl group instead of a chloroethyl group, leading to different reactivity and biological effects.
3-(2-Chloroethyl)-4(3H)-quinazolinone: Lacks the methyl group at the 2-position, which affects its chemical properties and biological activities.
Uniqueness
The presence of both the 2-chloroethyl and 2-methyl groups in 3-(2-chloroethyl)-2-methylquinazolin-4(3H)-one imparts unique chemical and biological properties. The chloroethyl group allows for DNA alkylation, while the methyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.
Propriétés
Numéro CAS |
59760-87-1 |
|---|---|
Formule moléculaire |
C11H11ClN2O |
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C11H11ClN2O/c1-8-13-10-5-3-2-4-9(10)11(15)14(8)7-6-12/h2-5H,6-7H2,1H3 |
Clé InChI |
PMLBBMXYNJQOIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















